Cas no 214532-10-2 (1-methyl-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide)
![1-methyl-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide structure](https://ja.kuujia.com/scimg/cas/214532-10-2x500.png)
1-methyl-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide 化学的及び物理的性質
名前と識別子
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- 1-methyl-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
- 1-methyl-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione
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- MDL: MFCD00108258
- インチ: 1S/C7H7NO3S2/c1-8-5-2-3-12-7(5)6(9)4-13(8,10)11/h2-3H,4H2,1H3
- InChIKey: XRHDVPTVXFETBP-UHFFFAOYSA-N
- ほほえんだ: S1(=O)(=O)CC(=O)C2SC=CC=2N1C
計算された属性
- せいみつぶんしりょう: 216.98673543g/mol
- どういたいしつりょう: 216.98673543g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 332
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 91.1Ų
1-methyl-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-0577-0.5g |
1-methyl-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide |
214532-10-2 | 95%+ | 0.5g |
$423.0 | 2023-09-07 | |
Life Chemicals | F1907-0577-5g |
1-methyl-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide |
214532-10-2 | 95%+ | 5g |
$1338.0 | 2023-09-07 | |
Enamine | EN300-265628-0.25g |
1-methyl-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione |
214532-10-2 | 95% | 0.25g |
$194.0 | 2023-09-14 | |
Enamine | EN300-265628-0.5g |
1-methyl-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione |
214532-10-2 | 95% | 0.5g |
$363.0 | 2023-09-14 | |
Enamine | EN300-265628-10g |
1-methyl-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione |
214532-10-2 | 95% | 10g |
$2085.0 | 2023-09-14 | |
TRC | M156366-500mg |
1-Methyl-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide |
214532-10-2 | 500mg |
$ 390.00 | 2022-06-04 | ||
Life Chemicals | F1907-0577-0.25g |
1-methyl-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide |
214532-10-2 | 95%+ | 0.25g |
$401.0 | 2023-09-07 | |
Enamine | EN300-265628-2.5g |
1-methyl-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione |
214532-10-2 | 95% | 2.5g |
$949.0 | 2023-09-14 | |
Key Organics Ltd | MS-3028-1MG |
1-methyl-2lambda~6~-thieno[3,2-c][1,2]thiazine-2,2,4(1H,3H)-trione |
214532-10-2 | >90% | 1mg |
£37.00 | 2025-02-09 | |
A2B Chem LLC | AW47527-250mg |
1-methyl-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione |
214532-10-2 | 95% | 250mg |
$240.00 | 2024-04-20 |
1-methyl-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide 関連文献
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
1-methyl-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxideに関する追加情報
Introduction to 1-methyl-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide (CAS No. 214532-10-2)
1-methyl-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide, identified by its CAS number 214532-10-2, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thienothiazine class, a structural motif known for its broad biological activity and potential therapeutic applications. The unique arrangement of sulfur and nitrogen atoms in its core structure contributes to its distinctive chemical properties and reactivity, making it a valuable scaffold for drug discovery and development.
The molecular structure of 1-methyl-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide features a fused thieno[3,2-c]thiazine ring system, which is further functionalized by a carbonyl group at the 4-position and a dioxolane moiety. This configuration imparts a high degree of versatility to the compound, enabling diverse chemical modifications that can fine-tune its pharmacological profile. The presence of multiple reactive sites in the molecule allows for the exploration of various synthetic pathways, making it an attractive candidate for medicinal chemists seeking to develop novel therapeutic agents.
In recent years, there has been growing interest in heterocyclic compounds as pharmacophores due to their ability to interact with biological targets in complex ways. The thienothiazine scaffold, in particular, has been extensively studied for its potential applications in treating a wide range of diseases, including infectious disorders, neurological conditions, and cancer. Research has demonstrated that modifications to the core structure of thienothiazines can significantly alter their biological activity, leading to the identification of compounds with enhanced efficacy and reduced toxicity.
One of the most compelling aspects of 1-methyl-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is its potential as an intermediate in the synthesis of more complex drug molecules. Its stable yet reactive framework allows for selective functionalization at multiple positions, enabling the creation of derivatives with tailored properties. For instance, studies have shown that introducing alkyl or aryl groups at specific locations on the thienothiazine ring can modulate binding affinity to biological targets such as enzymes and receptors. This flexibility makes it an invaluable building block for medicinal chemists aiming to develop next-generation therapeutics.
The synthesis of 1-methyl-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide involves multi-step organic transformations that highlight the compound's synthetic accessibility. Key steps typically include cyclization reactions to form the thienothiazine core followed by functional group interconversions to introduce the desired substituents. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound, facilitating its use in both academic research and industrial applications.
Recent studies have explored the pharmacological properties of derivatives related to 1-methyl-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide with promising results. For example, researchers have investigated its potential as an antiviral agent by examining its interactions with viral proteases and polymerases. Preliminary findings suggest that certain derivatives exhibit inhibitory activity against pathogens responsible for significant human diseases. Additionally, preclinical studies have indicated that modifications to this scaffold may lead to compounds with anti-inflammatory and antioxidant effects.
The chemical stability of 1-methyl-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide under various conditions is another critical factor contributing to its utility in pharmaceutical applications. The compound demonstrates good solubility in common organic solvents while maintaining structural integrity during storage and handling. This stability ensures consistent performance throughout the drug development process and supports its use in formulation design.
In conclusion,1-methyl-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide (CAS No. 214532-10-2) represents a promising candidate for further exploration in drug discovery and development. Its unique structural features and synthetic versatility make it an ideal scaffold for creating novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound and its derivatives,it is likely to play an increasingly important role in advancing pharmaceutical innovation.
214532-10-2 (1-methyl-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide) 関連製品
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